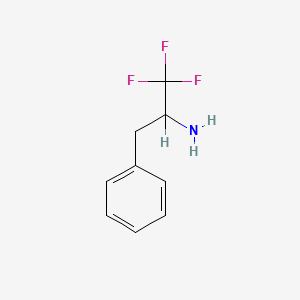

1,1,1-Trifluoro-3-phenylpropan-2-amine

Description

The Significance of Fluorinated Organic Molecules in Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nbinno.comchimia.ch Fluorine is the most electronegative element, and its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to replace hydrogen in a molecule with minimal steric impact. tandfonline.com The carbon-fluorine (C-F) bond is exceptionally strong (approximately 485 kJ/mol), which often imparts enhanced metabolic and thermal stability to fluorinated compounds. chimia.chnews-medical.net

These unique properties have led to the widespread application of fluorinated organic molecules. In medicinal chemistry, approximately 25% of small-molecule drugs contain fluorine. nih.gov The strategic placement of fluorine can influence a drug's potency, lipophilicity, membrane permeability, and metabolic pathways. researchgate.netresearchgate.netacs.org By modifying the acidity or basicity of nearby functional groups, fluorine can optimize a molecule's pharmacokinetic profile and binding affinity to its biological target. tandfonline.comresearchgate.net For instance, replacing a metabolically vulnerable C-H bond with a robust C-F bond can prevent oxidative degradation by metabolic enzymes, thereby increasing the drug's half-life. mdpi.com

Beyond pharmaceuticals, fluorinated compounds are integral to agrochemicals, with over 17% of commercial crop protection agents containing fluorine. chimia.chresearchgate.net In materials science, the unique properties of organofluorine compounds are harnessed to create polymers with high chemical resistance and thermal stability, as well as materials with low surface energy used for non-stick and water-repellent coatings. nbinno.comnih.gov

| Property Influenced by Fluorination | Consequence in Chemical Research |

| Metabolic Stability | Increased drug half-life and bioavailability due to the strength of the C-F bond. tandfonline.commdpi.com |

| Lipophilicity | Enhanced ability to cross cell membranes and the blood-brain barrier. nih.govresearchgate.net |

| Binding Affinity | Improved interaction with target proteins through unique electronic interactions. tandfonline.comresearchgate.net |

| pKa Modulation | Alteration of the acidity/basicity of neighboring functional groups, affecting solubility and receptor binding. researchgate.net |

| Conformational Control | Fluorine can induce specific molecular conformations that may be optimal for biological activity. researchgate.netacs.org |

The Role of Alpha-Trifluoromethyl Amines in Modern Synthetic Chemistry

Alpha-trifluoromethyl (α-CF3) amines, a specific subclass of fluorinated amines, have emerged as particularly important motifs in synthetic and medicinal chemistry. acs.org The trifluoromethyl group is a powerful electron-withdrawing moiety that significantly lowers the basicity of the adjacent amine. nih.gov This modulation of pKa makes the hydrogen-bonding nature of an α-CF3 amine more comparable to that of an amide. nih.gov

This unique electronic feature allows the α-trifluoromethylamino group to serve as a non-basic, proteolysis-resistant bioisostere for the amide bond in peptides. nih.govduke.edu Unlike a natural peptide linkage, the sp3-hybridized carbon of the α-CF3 amine is resistant to cleavage by proteases, making peptidomimetics containing this group more stable in biological systems. nih.gov This has driven significant research into the synthesis and incorporation of these moieties into drug candidates. nih.govacs.org

The synthesis of α-CF3 amines presents unique challenges but has seen considerable advances. Common strategies include the catalytic enantioselective reduction of trifluoromethyl-substituted imines and the nucleophilic addition of various reagents to these imines. nih.govacs.org The development of methods for the catalytic asymmetric synthesis of chiral α-CF3 amines is an active area of research, aiming to provide efficient access to single-enantiomer products, which are crucial for pharmaceutical applications. acs.orgnih.govfigshare.com

| Synthetic Strategy for α-CF3 Amines | Description |

| Ketimine Reduction | Catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common method to produce chiral α-CF3 amines. nih.govacs.org |

| Nucleophilic Addition | Addition of carbon-based nucleophiles (e.g., organometallic reagents, enolates) to trifluoromethyl imines. nih.gov |

| Catalytic Asymmetric Synthesis | Development of chiral catalysts (metal- or organo-based) to control the stereochemistry during the formation of the amine. acs.orgnih.govfigshare.com |

| "Building Block" Approach | Using simple, readily available fluorinated compounds like 2,2,2-trifluoroethylamine (B1214592) as starting materials for more complex structures. acs.orgacs.org |

Stereochemical Considerations for 1,1,1-Trifluoro-3-phenylpropan-2-amine (B150407) and Related Fluorinated Amines

For chiral molecules like 1,1,1-Trifluoro-3-phenylpropan-2-amine, which contains a stereocenter at the carbon atom bonded to both the amine and the trifluoromethyl group, stereochemistry is of paramount importance. The specific three-dimensional arrangement of atoms can have a profound impact on the molecule's biological activity, as different enantiomers often exhibit different interactions with chiral biological targets such as enzymes and receptors. nih.gov Consequently, the ability to synthesize stereochemically pure α-CF3 amines is a critical objective in organic synthesis. nih.gov

The development of stereoselective methods for constructing these compounds has been a major focus. nih.gov Many approaches rely on diastereoselective transformations using chiral auxiliaries attached to the nitrogen atom of an imine precursor. nih.gov However, the field is increasingly moving towards more efficient catalytic enantioselective methods. acs.org These strategies employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Key challenges in the stereoselective synthesis of α-CF3 amines include controlling the E/Z isomerism of the precursor ketimines, as different isomers can lead to opposite enantiomers of the final product. nih.govacs.org The bulky and strongly electron-withdrawing nature of the trifluoromethyl group also influences the reactivity and stereochemical outcome of reactions. Researchers have developed various catalytic systems, including those based on rhodium, copper, and palladium, as well as organocatalysts, to address these challenges and achieve high levels of enantioselectivity in the synthesis of both aryl and alkyl trifluoromethylated amines. nih.govacs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8H,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYDGOJLGJTVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-20-6 | |

| Record name | 1,1,1-trifluoro-3-phenylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1,1 Trifluoro 3 Phenylpropan 2 Amine and Its Analogues

Classical Synthetic Approaches

Classical methodologies for synthesizing fluorinated amines often rely on the transformation of carefully chosen precursors. These approaches include the formation and subsequent reduction of imine intermediates, manipulation of halogenated compounds, and the ring-opening of strained heterocyclic systems.

Condensation Reactions for the Synthesis of Trifluoromethyl Ketimines as Precursors

A foundational step in the synthesis of many trifluoromethyl-containing amines is the creation of a trifluoromethyl ketimine intermediate. These imines are typically prepared through the condensation reaction of a trifluoromethyl ketone with a primary amine, such as benzylamine. For instance, N-(1,1,1-trifluoroisopropylidene)benzylamine can be synthesized by reacting 1,1,1-trifluoroacetone (B105887) with benzylamine. google.com This reaction is often catalyzed by an acid, like p-toluenesulfonic acid, and involves the removal of water to drive the reaction to completion. google.com The resulting ketimine serves as a direct precursor that can be transformed into the desired amine. google.com

Another approach involves a tandem Claisen condensation and retro-Claisen C-C bond cleavage. In this method, enolizable alkyl phenyl ketones react with ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium hydride (NaH) to produce trifluoromethyl ketones (TFMKs). organic-chemistry.org These TFMKs can then be converted to the corresponding ketimines. This process is efficient and can be extended to prepare various perfluoroalkyl ketones. organic-chemistry.org Similarly, trifluoromethyl ketones can be synthesized via the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) as the trifluoromethyl source. beilstein-journals.orgnih.gov

The resulting trifluoromethyl ketimines are valuable intermediates. For example, the enantioselective addition of thiols to these ketimines, catalyzed by a bifunctional squaramide, can produce chiral N,S-ketals with high yields and excellent enantioselectivities. rsc.org

Hydrolysis and Decarboxylation Routes from Halogenated Precursors

Decarboxylative halogenation, also known as the halodecarboxylation reaction, provides a pathway to organic halides from carboxylic acids by cleaving a carbon-carbon bond. nih.gov This method can be a key step in multi-step syntheses. For example, the Hunsdiecker reaction involves the reaction of silver salts of carboxylic acids with bromine to form an acyl hypobromite (B1234621) intermediate. This intermediate then undergoes homolytic cleavage, followed by decarboxylation to form an alkyl radical, which then reacts with a halogen source. nih.gov While not a direct route to amines, the resulting halogenated compounds are versatile precursors that can be converted to amines through subsequent reactions.

Mechanistic studies on certain types of these transformations show that after excessive electrophilic halogenation, a carboxyphenol can undergo an additional halogenation at the ipso-position relative to the carboxyl group, which is then followed by decarboxylation. nih.gov

Ring Opening Reactions of Fluorinated Heterocycles (e.g., Aziridines, Epoxides, Oxiranes)

The ring-opening of strained heterocycles like aziridines and epoxides is a powerful method for introducing fluorine and an amino group into a molecule. nih.govcas.cn These reactions often proceed with high regio- and stereoselectivity.

The nucleophilic ring-opening of activated aziridines is generally understood to occur via an S(N)2 mechanism. nih.gov Various fluorinating reagents, including hydrogen fluoride (B91410) (HF), HF/pyridine (B92270), and diethylaminosulfur trifluoride (DAST), have been employed for the ring-opening of aziridines to synthesize β-fluoroamines. nih.gov More recent methods utilize reagents like potassium fluoride dihydrate (KF·2H2O) or potassium bifluoride (KHF2). acs.org Lewis base catalysis can also be used to generate amine-HF reagents in situ from benzoyl fluoride, which then facilitate the hydrofluorination of aziridines. ucla.eduresearchgate.net This protocol is effective for a wide range of aziridine (B145994) substitutions and N-protecting groups. ucla.eduresearchgate.net

Similarly, monofluorinated epoxides can be synthesized and subsequently undergo ring-opening reactions. cas.cn These epoxides can be prepared through the O-cyclization reaction between α-fluorosulfoximines and ketones. cas.cn The ring-opening of these fluorinated epoxides with nucleophiles like amines or thiols often proceeds via an S(N)2 mechanism, leading to 2-substituted 3-hydroxyesters with high anti-selectivity. beilstein-journals.org Fluorinated alcohols have also been shown to be powerful promoters for the ring-opening reactions of epoxides with various nucleophiles. arkat-usa.org

Strategies for Enantiomerically Enriched Fluoroamines from Aziridines and Epoxides

Achieving enantiomeric enrichment is a critical goal in modern synthesis. For the synthesis of chiral fluoroamines, strategies involving the ring-opening of chiral aziridines and the asymmetric opening of meso or racemic epoxides are employed.

Chiral aziridines can be subjected to ring-opening reactions with fluorinating agents like triethylamine (B128534) trihydrofluoride (Et3N·3HF) to produce a mixture of regioisomeric fluorinated amines. researchgate.net The regioselectivity of the ring-opening of aziridine-2-carboxylates can be influenced by the activating group on the nitrogen atom. nih.gov Hydrogen bonding phase-transfer catalysis using potassium fluoride (KF) and a chiral N-ethyl bis-urea catalyst enables the enantioselective C–F bond formation by opening in situ-formed meso aziridinium (B1262131) ions. acs.org This method provides access to valuable β-fluoroamines in high yields and enantioselectivities. acs.org

For epoxides, a cooperative dual-catalyst system, employing a chiral amine and a chiral Lewis acid, can promote the highly enantioselective fluoride ring-opening of meso epoxides. acs.orgucla.edu This approach uses benzoyl fluoride as a latent source of the fluoride anion and can achieve high enantiomeric excess (ee). acs.orgucla.edu The cocatalytic protocol is also effective for the kinetic resolution of racemic terminal epoxides. acs.org

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Chiral Amine / Chiral Lewis Acid | Cyclohexene Oxide | trans-2-Fluorocyclohexanol | 64 | 77 | ucla.edu |

| (salen)Co(III)OTs / Chiral Amine | Cyclohexene Oxide | trans-2-Fluorocyclohexanol | - | 92 | ucla.edu |

Asymmetric Synthetic Strategies

Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds, often utilizing chiral catalysts to control the stereochemical outcome of a reaction.

Catalytic Asymmetric Hydrogenation of Fluorinated Imines

Catalytic asymmetric hydrogenation of fluorinated imines stands out as a highly efficient and atom-economical method for producing chiral fluorinated amines. acs.org This approach involves the reduction of a C=N double bond using molecular hydrogen in the presence of a chiral metal catalyst.

Significant progress has been made in developing catalysts for this transformation. Palladium-based catalysts, such as Pd(OCOCF3)2 combined with a chiral ligand like (R)-Cl-MeO-BIPHEP, have been shown to effectively hydrogenate simple fluorinated imines with up to 94% ee. acs.org Manganese-catalyzed asymmetric hydrogenation of fluorinated imines has also been achieved with high enantioselectivity, utilizing a chiral ferrocenyl P,N,N ligand. nih.gov This method demonstrates broad functional group tolerance, yielding a wide array of optically active fluorinated amines with up to 98% ee. nih.gov

Asymmetric transfer hydrogenation (ATH) offers an alternative to using molecular hydrogen, employing hydrogen donors like formic acid or isopropanol. scispace.com Organometallic complexes of ruthenium and rhodium with chiral ligands, such as 1,2-diamines, are commonly used. scispace.com Organocatalytic methods, using a Hantzsch ester and a chiral BINOL-derived phosphoric acid, have also been successfully applied to the ATH of imines. rsc.org

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Pd(OCOCF3)2/(R)-Cl-MeO-BIPHEP | N-Phenyl-1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-imine | N-Phenyl-1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine | >99 | 94 | acs.org |

| Mn-complex / Chiral Ferrocenyl P,N,N Ligand | N-(4'-methoxyphenyl)-ethan-2,2,2-trifluoro-1-phenyl-1-imine | Chiral Fluorinated Amine | - | up to 98 | nih.gov |

Development and Application of Chiral Metal-Catalyzed Systems (e.g., Manganese-Catalyzed)

The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a direct and common strategy for preparing chiral α-trifluoromethyl amines. nih.gov Among these methods, manganese-catalyzed asymmetric hydrogenation has emerged as an effective approach. A highly enantioselective Mn-catalyzed hydrogenation of fluorinated imines has been developed, utilizing a chiral ferrocenyl P,N,N ligand. nih.gov The success of this system is attributed to the specific ligand architecture, which features an additional chiral center at the pyridinylmethyl position, creating a well-defined chiral environment for the catalytic reaction. nih.gov

This hydrogenation protocol demonstrates broad functional group tolerance, enabling the synthesis of a diverse array of optically active fluorinated amines with high enantiomeric excess, reaching up to 98% ee. nih.gov The practical utility of this methodology was demonstrated through a successful scale-up of the asymmetric hydrogenation of N-(4'-methoxyphenyl)-ethan-2,2,2-trifluoro-1-phenyl-1-imine, underscoring its potential for larger-scale synthetic applications. nih.gov

| Catalyst System | Substrate Example | Product Type | Max. Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Manganese complex with chiral ferrocenyl P,N,N ligand | N-aryl trifluoromethyl ketimines | Chiral fluorinated amines | up to 98% | nih.gov |

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations Leading to Enantioenriched Fluorinated Amines

N-Heterocyclic carbenes (NHCs) have become powerful organocatalysts for a variety of chemical transformations, including the synthesis of fluorinated compounds. rsc.org A notable strategy for producing enantioenriched fluorinated amines involves a two-step sequence beginning with an NHC-catalyzed reaction. This method utilizes the NHC-redox amidation of α-fluoro α,β-unsaturated aldehydes to generate enantioenriched α-fluoroamides with good to excellent yields and enantioselectivities (up to 97% ee). nih.gov

These α-fluoroamide intermediates are valuable precursors that can be subsequently reduced to the desired chiral fluorinated amines. nih.gov For instance, the reduction of an enantioenriched α-fluoroamide using lithium aluminum hydride proceeds efficiently to afford the corresponding fluorinated amine. Crucially, this reduction occurs without epimerization of the stereocenter bearing the fluorine atom, thereby preserving the enantiopurity established in the initial NHC-catalyzed step. In a specific example, a fluoroamide was reduced to the corresponding amine in 73% yield while retaining 90% enantiomeric excess. nih.gov

| Step | Reaction Type | Catalyst/Reagent | Key Intermediate/Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 1 | NHC-Redox Amidation | NHC | α-Fluoroamide | Good to Excellent | up to 97% | nih.gov |

| 2 | Reduction | Lithium aluminum hydride | Fluorinated Amine | 73% (example) | 90% (retained) | nih.gov |

Lewis Acid-Catalyzed Asymmetric Additions to Fluorinated Sulfinylimines

Lewis acid catalysis provides a powerful tool for controlling stereoselectivity in carbon-carbon bond-forming reactions. A tunable, highly regio- and diastereoselective method has been developed for the synthesis of chiral α-fluoroalkyl amines based on the addition of silyl (B83357) dienolates to α-fluoroalkyl sulfinylimines. rsc.org The choice of the Lewis acid catalyst is critical, as it allows for the selective formation of different diastereomeric products from the same set of reactants. rsc.org

This approach yields two distinct types of chiral α-fluoroalkyl amines in good yields and with excellent diastereoselectivities, in some cases exceeding a 99:1 diastereomeric ratio. rsc.org The sulfinylimine acts as a chiral electrophile, where the sulfinyl group directs the nucleophilic attack of the silyl dienolate, and the Lewis acid coordinates to the reactants to enhance reactivity and control the stereochemical outcome.

Biocatalytic Approaches: Imine Reductases (IREDs) for Enantioselective Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Imine reductases (IREDs) are a class of NADPH-dependent oxidoreductases that catalyze the asymmetric reduction of imines to furnish chiral amines with high optical purity. turner-biocatalysis.comexlibrisgroup.comnih.gov These enzymes have emerged as valuable biocatalysts for accessing enantiopure primary, secondary, and tertiary amines. acs.orgmatthey.com

The application of IREDs can be performed via two main strategies: the reduction of a pre-formed imine or the direct reductive amination of a carbonyl compound with an amine. acs.org A specialized subclass of IREDs, known as reductive aminases (RedAms), is capable of catalyzing both the in-situ formation of the imine from a ketone and an amine and its subsequent enantioselective reduction within the enzyme's active site. turner-biocatalysis.comacs.org These enzymatic reactions require a nicotinamide (B372718) cofactor (NADPH), which is typically regenerated in catalytic amounts using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as the sacrificial substrate. acs.orgmatthey.com The high selectivity of IREDs makes them particularly suitable for the synthesis of complex chiral amines.

Chiral Auxiliary-Based Syntheses of Fluorinated Amines

The use of chiral auxiliaries is a classical and robust strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recovered for reuse.

In the context of fluorinated amines, chiral sulfinyl groups have proven to be highly effective auxiliaries. bioorganica.com.ua Specifically, tert-butanesulfinamide has been extensively used for the asymmetric synthesis of a vast range of chiral amines. yale.edu The synthesis involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form a sulfinylimine. The subsequent diastereoselective addition of a nucleophile to the C=N bond is directed by the bulky and stereochemically defined sulfinyl group. The resulting sulfinamide product can then be readily cleaved, typically under acidic conditions, to release the free chiral amine. bioorganica.com.ua This methodology has been successfully applied to the synthesis of α-fluoroalkyl α-amino acids and amines through the diastereoselective addition of sulfoxide (B87167) anions to fluorinated imines. bioorganica.com.ua Other auxiliaries, such as pseudoephenamine and oxazolidinones, have also found broad utility in asymmetric synthesis. wikipedia.orgnih.gov

| Auxiliary Type | Key Intermediate | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Sulfinyl group (e.g., tert-butanesulfinamide) | N-sulfinylimine | Diastereoselective nucleophilic addition | High diastereoselectivity, broad applicability | bioorganica.com.ua, yale.edu |

| Oxazolidinone | Chiral N-acyl derivative | Diastereoselective enolate reactions | Excellent stereocontrol, particularly in aldol (B89426) reactions | wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Chiral amide | Diastereoselective enolate alkylation | High diastereoselectivity, crystalline derivatives | nih.gov |

Stereoselective Conversion of Alpha-Fluoroamides to Fluorinated Amines

As precursors to chiral fluorinated amines, α-fluoroamides offer a stable and versatile synthetic handle. nih.gov The stereoselective synthesis of these amides, for example through NHC catalysis, can be followed by a direct reduction step to access the target amine. The conversion of the amide functional group to an amine is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov

A critical aspect of this transformation is the retention of the stereochemical integrity at the fluorine-bearing carbon center. It has been demonstrated that the reduction of enantioenriched α-fluoroamides can proceed without causing epimerization. For example, a specific α-fluoroamide was reduced to the corresponding fluorinated amine in 73% yield, with the product retaining a high enantiomeric excess of 90%. nih.gov This confirms that the stereocenter, once established, is robust under these reduction conditions, making this two-step sequence a reliable method for synthesizing enantioenriched fluorinated amines. nih.gov

Novel and Emerging Synthetic Pathways for Trifluoromethyl Amines

The field of organofluorine chemistry is continually evolving, with new methods being developed to access valuable trifluoromethylated amines. One innovative approach is a biocatalytic N-H bond insertion reaction. nih.govacs.org This strategy employs engineered variants of cytochrome c552 to catalyze the asymmetric insertion of a carbene, derived from a diazo reagent, into the N-H bond of an amine. This method allows for the synthesis of chiral α-trifluoromethyl amino esters with outstanding yields (often >99%) and high enantioselectivity (up to 99.5:0.5 er). nih.govacs.org

Another novel pathway utilizes gem-difluoroazadienes as unique building blocks. duke.edu This process involves a phosphine-catalyzed silver(I) fluoride addition across the azadiene, which generates an α-CF₃ aza-allyl silver intermediate. This intermediate then participates in a palladium-catalyzed cross-coupling reaction with aryl iodides to produce α-trifluoromethyl benzylic amines. duke.edu

New reagents are also expanding the synthetic toolkit. A one-pot trifluoromethylation of secondary amines has been developed using sodium triflinate (CF₃SO₂Na), an inexpensive and easy-to-handle reagent. rsc.org This method provides a practical and efficient route to trifluoromethyl amines under mild conditions. rsc.org

Furthermore, organocatalytic strategies continue to advance. An unprecedented, highly enantioselective isomerization of trifluoromethyl imines to the corresponding enamines has been achieved using a chiral cinchona alkaloid-derived catalyst. nih.gov This 1,3-proton shift provides a novel catalytic asymmetric route to both aryl and alkyl trifluoromethylated amines in high optical purity. nih.gov

| Methodology | Catalyst/Reagent | Key Transformation | Key Features | Reference |

|---|---|---|---|---|

| Biocatalytic N-H Insertion | Engineered Cytochrome c552 | Carbene insertion into N-H bond | Excellent yield and enantioselectivity | nih.gov, acs.org |

| Fluoroarylation of Azadienes | AgF/Phosphine and Pd-catalyst | Vicinal fluoroarylation | Uses novel gem-difluoroazadiene building blocks | duke.edu |

| One-Pot Trifluoromethylation | CF₃SO₂Na | Direct trifluoromethylation of amines | Mild conditions, inexpensive reagent | rsc.org |

| Asymmetric Isomerization | Chiral organic catalyst (cinchona alkaloid) | 1,3-proton shift in imines | High enantioselectivity for aryl and alkyl amines | nih.gov |

Reductive Amination Strategies Utilizing Carboxylic Acid Precursors

Reductive amination is a cornerstone of amine synthesis, traditionally involving the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. More recently, the direct use of carboxylic acids as carbonyl precursors has emerged as a powerful and atom-economical alternative. This approach circumvents the need to first reduce the carboxylic acid to an aldehyde, streamlining the synthetic process.

One prominent method involves a two-step, one-pot reaction that utilizes the dual reactivity of a silane (B1218182) reagent, such as phenylsilane. Initially, a silane-mediated amidation of the carboxylic acid with an amine source (like ammonia (B1221849) for a primary amine) occurs. This is followed by the reduction of the resulting amide intermediate, often catalyzed by a metal salt like zinc acetate, to yield the final amine. While this method is broadly applicable, it can require a significant excess of the silane and carboxylic acid to prevent the non-productive reduction of intermediate species.

A more sustainable approach to the reductive amination of carboxylic acids employs molecular hydrogen (H₂) and ammonia (NH₃) as the reductant and nitrogen source, respectively. This process is typically facilitated by a heterogeneous catalyst. For instance, a ruthenium-tungsten bimetallic catalyst has been shown to be effective for the one-pot reductive amination of various carboxylic acids. researchgate.net This system operates under relatively mild conditions and demonstrates high selectivity for the desired primary amine with high conversions. researchgate.net The proposed mechanism involves the initial formation of an ammonium (B1175870) carboxylate salt, which then dehydrates to an amide intermediate. The amide is subsequently hydrogenated over the catalyst to the amine product. researchgate.net

While direct examples for the synthesis of 1,1,1-trifluoro-3-phenylpropan-2-amine (B150407) from its corresponding carboxylic acid precursor (3,3,3-trifluoro-2-phenylpropanoic acid) are not extensively detailed in the literature, the general applicability of these methods suggests their potential utility. The key would be the compatibility of the trifluoromethyl group with the reaction conditions. The robustness of the C-F bond suggests that these reductive amination protocols would likely be successful.

A closely related and well-documented approach is the reductive amination of the corresponding ketone, 1,1,1-trifluoro-3-phenylpropan-2-one. This reaction typically proceeds by forming an imine intermediate with ammonia, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

| Carboxylic Acid Precursor | Amine Source | Catalyst/Reagent System | Product | Key Features |

|---|---|---|---|---|

| Generic Carboxylic Acid | Ammonia | Phenylsilane / Zn(OAc)₂ | Primary Amine | One-pot, two-step process. |

| Generic Carboxylic Acid | Ammonia | Ru-W / H₂ | Primary Amine | Sustainable, heterogeneous catalysis. researchgate.net |

| 1,1,1-Trifluoro-3-phenylpropan-2-one* | Ammonia | Various Reducing Agents (e.g., NaBH₄, H₂/Catalyst) | 1,1,1-Trifluoro-3-phenylpropan-2-amine | Common and direct precursor route. |

*Starting from the ketone precursor is a common related strategy.

Catalyst-Free Hydroxyalkylation Reactions Involving Alpha-Trifluoromethyl Ketones and Amines

The development of catalyst-free reactions is a significant goal in green chemistry, as it reduces costs, simplifies purification, and minimizes toxic waste. In the context of synthesizing fluorinated amino alcohols, which can be precursors to the target amine, catalyst-free hydroxyalkylation reactions between amines and α-trifluoromethyl ketones are of particular interest.

The high electrophilicity of the carbonyl carbon in α-trifluoromethyl ketones, due to the strong electron-withdrawing nature of the CF₃ group, facilitates nucleophilic attack by amines even without catalytic activation. This can lead to the formation of a hemiaminal intermediate, which can be a stable product or a precursor that can be subsequently reduced to the desired amine.

One study has demonstrated a catalyst-free and site-selective hydroxyalkylation of 5-phenylthiophen-2-amine (B182472) with various α-trifluoromethyl ketones. nih.gov The reaction proceeds smoothly in toluene (B28343) under reflux, affording good to excellent yields of the corresponding trifluoromethylated tertiary alcohols. nih.gov The authors propose a mechanism analogous to an electrophilic aromatic substitution, where the electron-donating amino group activates the thiophene (B33073) ring for nucleophilic attack on the trifluoromethyl ketone. nih.gov While this specific example involves an aromatic amine, the underlying principle of the uncatalyzed reaction between an amine and a highly electrophilic ketone is relevant.

Another catalyst-free approach to β-amino-α-trifluoromethyl alcohols involves the reaction of enantiomerically pure trifluoromethylated oxiranes with amines. For example, (S)-3,3,3-trifluoro-1,2-epoxypropane has been shown to react with N-methylallylamine in acetonitrile (B52724) without a catalyst to stereoselectively produce the corresponding amino alcohol in high yield. organic-chemistry.org This demonstrates that highly activated substrates can undergo nucleophilic attack by amines without the need for a catalyst.

For the direct synthesis of 1,1,1-trifluoro-3-phenylpropan-2-amine or its hydroxylated precursor via a catalyst-free method, one could envision the reaction of ammonia or a primary amine with 1,1,1-trifluoro-3-phenylpropan-2-one or a related electrophilic precursor under conditions that favor the formation of the amino alcohol or imine, which could then be isolated or reduced in a subsequent step.

| Amine Substrate | Ketone/Electrophile Substrate | Solvent/Conditions | Product Type | Yield |

|---|---|---|---|---|

| 5-Phenylthiophen-2-amine | Various α-Trifluoromethyl Ketones | Toluene, Reflux | Trifluoromethylated Tertiary Alcohol | Good to Excellent nih.gov |

| N-Methylallylamine | (S)-3,3,3-Trifluoro-1,2-epoxypropane | Acetonitrile | β-Amino-α-trifluoromethyl Alcohol | 90% organic-chemistry.org |

Multi-component and Tandem Reactions for the Construction of Fluorinated Amine Scaffolds

A recently developed three-component reaction driven by organophotoredox catalysis enables the synthesis of β-trifluoromethyl β-amino ketones. nih.gov This method utilizes a N-trifluoroethylhydroxylamine derivative, a styrene, and dimethyl sulfoxide (DMSO) as the starting materials. nih.gov The reaction proceeds under visible light irradiation and is proposed to involve a photoinduced radical/polar crossover mechanism. nih.gov This approach is notable for its ability to assemble a complex fluorinated scaffold in a single step from readily available precursors. The resulting β-trifluoromethyl β-amino ketone is a direct precursor to 1,1,1-trifluoro-3-phenylpropan-2-amine and its analogues, requiring only a subsequent reduction of the ketone functionality.

The scope of this three-component reaction is broad, accommodating various substituted styrenes. The yields for the formation of the β-trifluoromethyl β-amino ketone products are generally good.

| Styrene Derivative | Nitrogen Source | Solvent/Oxidant | Catalyst | Product Yield |

|---|---|---|---|---|

| Styrene | N-trifluoroethylhydroxylamine derivative | DMSO | Organophotoredox Catalyst | Not specified |

| 4-Methylstyrene | N-trifluoroethylhydroxylamine derivative | DMSO | Organophotoredox Catalyst | Good |

| 4-Methoxystyrene | N-trifluoroethylhydroxylamine derivative | DMSO | Organophotoredox Catalyst | Good |

Tandem reactions that could lead to fluorinated amine scaffolds often involve an initial conjugate addition followed by a subsequent cyclization or other transformation. While a direct one-pot tandem synthesis of 1,1,1-trifluoro-3-phenylpropan-2-amine is not prominently described, one could design such a process. For instance, a tandem reaction could involve the Michael addition of an amine to an α,β-unsaturated trifluoromethyl ketone, followed by an in-situ reduction of the resulting enamine or imine.

These advanced synthetic methodologies highlight the ongoing efforts to develop efficient, atom-economical, and innovative routes to valuable fluorinated building blocks like 1,1,1-trifluoro-3-phenylpropan-2-amine for applications in medicinal chemistry and materials science.

Chemical Reactivity and Derivatization of 1,1,1 Trifluoro 3 Phenylpropan 2 Amine and Its Congeners

Nucleophilic Reactivity of the Amine Moiety in Fluorinated Propanamines

The primary amine group in 1,1,1-Trifluoro-3-phenylpropan-2-amine (B150407) is a key site for nucleophilic reactions, allowing for the straightforward formation of amides and sulfonamides. These reactions are fundamental in medicinal chemistry for creating diverse compound libraries and for the synthesis of bioactive molecules.

N-Sulfonylation: Similarly, the amine can be converted to a sulfonamide by reacting with a sulfonyl chloride in the presence of a base. Sulfonamides are a critical class of compounds in pharmaceuticals. The synthesis involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Recent methods have also explored the use of sulfonyl fluorides activated by Lewis acids like calcium triflimide [Ca(NTf₂)₂] for the synthesis of sulfonamides from a wide array of amines. wikipedia.orgrsc.orgresearchgate.netmdpi.com This approach offers a milder alternative to traditional methods using sulfonyl chlorides. wikipedia.orgrsc.orgresearchgate.netmdpi.com

A general procedure for the synthesis of primary sulfonamides involves the reaction of organometallic reagents with sulfinylamine reagents. nih.govnih.gov For instance, aryl or alkyl Grignard reagents react with N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) to provide primary sulfonamides in good to excellent yields. nih.gov

| Reagent Class | General Conditions | Product |

| Acid Chlorides/Anhydrides | Base (e.g., Et₃N, Pyridine), Aprotic Solvent (e.g., DCM, THF) | N-Acyl Amide |

| Sulfonyl Chlorides | Base (e.g., Et₃N, Pyridine), Aprotic Solvent (e.g., DCM, THF) | N-Sulfonyl Amide |

| Sulfonyl Fluorides | Lewis Acid (e.g., Ca(NTf₂)₂), Solvent (e.g., t-amyl alcohol) | N-Sulfonyl Amide |

Transformations Involving the Trifluoromethyl Group in 1,1,1-Trifluoro-3-phenylpropan-2-amine Derivatives

The trifluoromethyl group is generally considered to be chemically robust, which contributes to the metabolic stability of molecules containing this moiety. nih.gov However, under specific conditions, the C-F bonds within the trifluoromethyl group can be activated and transformed, offering pathways to novel fluorinated compounds.

The selective functionalization of a single C-F bond in a trifluoromethyl group is a significant challenge due to the increasing strength of the remaining C-F bonds upon successive defluorination. ebrary.net Nevertheless, methods for the catalytic reduction of ArCF₃ to ArCF₂H have been developed, demonstrating the feasibility of selective C-F bond activation. ebrary.netarkat-usa.org These transformations often involve transition-metal catalysts and can be influenced by the electronic properties of the aromatic ring. ebrary.netarkat-usa.org While direct examples for derivatives of 1,1,1-Trifluoro-3-phenylpropan-2-amine are not prevalent in the provided search results, the principles of C-F bond activation in trifluoromethyl arenes are applicable. rsc.orgresearchgate.netebrary.netarkat-usa.orgnih.govorganic-chemistry.org

Reductive defluorination of unactivated trifluoromethylarenes can be achieved using a combination of organocatalysts and visible light. nih.gov This method allows for the synthesis of Ar-CF₂R and Ar-CF₂H compounds from the corresponding trifluoromethyl precursors. nih.gov

| Transformation | Reagents/Conditions | Product |

| Reductive Monodefluorination | Palladium and Copper Catalysts | ArCF₂H |

| Reductive Defluoroalkylation | Organophotocatalyst, Formate Salts, Visible Light | ArCF₂R |

| Reductive Hydrodefluorination | Organophotocatalyst, Formate Salts, Visible Light | ArCF₂H |

Formation of Polycyclic and Heterocyclic Systems from Trifluoromethyl Amine Precursors

Derivatives of 1,1,1-Trifluoro-3-phenylpropan-2-amine are valuable precursors for the synthesis of various heterocyclic and polycyclic systems. The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines from β-arylethylamines. wikipedia.orgarkat-usa.org An N-acylated derivative of 1,1,1-Trifluoro-3-phenylpropan-2-amine could, in principle, undergo an intramolecular Pictet-Spengler-type reaction to form a tetrahydroisoquinoline ring system, which is a common scaffold in natural products and pharmaceuticals. The reaction involves the acid-catalyzed cyclization of an iminium ion intermediate onto the aromatic ring. wikipedia.org

The synthesis of α-trifluoromethyl piperidines, another important class of heterocycles, can be achieved through various cyclization strategies starting from linear trifluoromethylated amines. wikipedia.orgarkat-usa.org These methods include intramolecular Mannich reactions and other cyclization pathways. wikipedia.orgarkat-usa.org

Furthermore, trifluoromethyl-substituted quinoline (B57606) derivatives have been synthesized and evaluated for their biological activities. ebrary.netnih.gov The synthesis of quinolines can be achieved through various methods, including multicomponent reactions and transition metal-catalyzed processes. ebrary.netnih.gov While direct synthesis from 1,1,1-Trifluoro-3-phenylpropan-2-amine is not explicitly detailed in the provided search results, its derivatives could serve as precursors for such transformations.

| Heterocyclic System | Synthetic Strategy | Precursor Type |

| Tetrahydroisoquinolines | Pictet-Spengler Reaction | β-Arylethylamine derivatives |

| Piperidines | Intramolecular Mannich Reaction/Cyclization | Linear trifluoromethylated amines |

| Quinolines | Multicomponent Reactions/Transition Metal Catalysis | Various trifluoromethylated precursors |

Advanced Applications of 1,1,1 Trifluoro 3 Phenylpropan 2 Amine As a Synthetic Building Block

Role in the Synthesis of Chiral Fluorinated Derivatives for Advanced Research

The unique structural features of 1,1,1-Trifluoro-3-phenylpropan-2-amine (B150407) make it an ideal starting material for the synthesis of various chiral fluorinated derivatives. These derivatives are of great interest in medicinal chemistry and materials science due to the profound impact of fluorine on the properties of organic molecules.

Preparation of Alpha-Fluoroalkyl Alpha-Amino Acids and Peptides

Alpha-fluoroalkyl alpha-amino acids are a class of non-proteinogenic amino acids that, when incorporated into peptides, can significantly alter their conformational preferences and biological activity. The synthesis of these specialized amino acids often relies on chiral building blocks that can introduce the fluoroalkyl moiety with high stereocontrol.

While direct synthetic routes from 1,1,1-Trifluoro-3-phenylpropan-2-amine to alpha-fluoroalkyl alpha-amino acids are not extensively detailed in publicly available literature, its structure suggests its potential as a precursor. Through a series of chemical transformations, including oxidation of the benzyl (B1604629) group to a carboxylic acid and subsequent manipulation of the amine and trifluoromethyl-bearing carbon, it is plausible to envision its conversion into a trifluoromethylated amino acid. The resulting amino acid could then be utilized in solid-phase peptide synthesis to generate peptides with tailored properties. Fluorinated amino acids are known to be powerful building blocks that can increase lipophilicity, biological potency, and stability to enzymatic degradation of peptide-derived drugs. nih.gov

Construction of Modified Peptides and Proteins with Trifluoromethylated Components

The incorporation of trifluoromethylated amino acids into peptides and proteins is a strategy employed to enhance their therapeutic potential. nih.gov The trifluoromethyl group can improve metabolic stability by blocking enzymatic degradation and can also influence the peptide's secondary structure, leading to enhanced receptor binding or other biological activities. nih.gov

As a precursor to trifluoromethylated amino acids, 1,1,1-Trifluoro-3-phenylpropan-2-amine can play a foundational role in this area of research. Once the corresponding trifluoromethylated amino acid is synthesized, it can be activated and incorporated into a peptide sequence using standard peptide synthesis protocols. nih.gov This allows for the precise placement of the trifluoromethylated residue within the peptide chain, enabling systematic studies of its effects on structure and function.

Precursor for Bioactive Molecule Synthesis in Research Settings

The inherent structural motifs within 1,1,1-Trifluoro-3-phenylpropan-2-amine make it a valuable precursor for the synthesis of a variety of bioactive molecules. Its chiral nature and the presence of the trifluoromethyl group are particularly advantageous in the design of compounds targeting the central nervous system and other biological systems.

Design and Synthesis of Fluorinated Amphetamine Derivatives

Amphetamine and its derivatives are a class of compounds with significant effects on the central nervous system. The introduction of fluorine into the amphetamine scaffold can modulate its pharmacological properties, including potency, selectivity, and metabolic profile. acs.org

1,1,1-Trifluoro-3-phenylpropan-2-amine shares a structural resemblance to amphetamine, with the key difference being the trifluoromethyl group in place of a methyl group. This makes it a direct analog and a valuable starting point for the synthesis of trifluoromethylated amphetamine derivatives. The synthesis of fluorinated amphetamines can be approached through various methods, and the use of fluorinated precursors is a common strategy. google.comuwaterloo.ca By modifying the phenyl ring or the amine group of 1,1,1-Trifluoro-3-phenylpropan-2-amine, novel fluorinated amphetamine derivatives with potentially unique pharmacological profiles can be generated for research purposes.

Development of Neuroactive Compounds through Fluorinated Amine Functionalization

The development of novel neuroactive compounds is a key area of pharmaceutical research. Fluorinated amines are particularly valuable in this context due to the beneficial effects of fluorine on drug-like properties. The (R)-enantiomer of 1,1,1-Trifluoro-3-phenylpropan-2-amine is specifically noted for its use as a chiral building block in the synthesis of pharmaceuticals, especially for agents targeting the central nervous system. myskinrecipes.com

The trifluoromethyl group in this compound enhances metabolic stability and lipophilicity, which are crucial parameters for neuroactive drugs that need to cross the blood-brain barrier. myskinrecipes.com Researchers can utilize 1,1,1-Trifluoro-3-phenylpropan-2-amine as a scaffold, functionalizing the amine or the phenyl ring to create a library of compounds for screening against various neurological targets. Its stable chiral center also allows for the synthesis of stereochemically pure compounds, which is often critical for selective receptor interactions. myskinrecipes.com

Synthesis of Cholesteryl Ester Transfer Protein (CETP) Inhibitors from Fluoroamine Intermediates

Cholesteryl ester transfer protein (CETP) is a key target in the development of therapies for cardiovascular disease, as its inhibition can lead to an increase in high-density lipoprotein (HDL) cholesterol levels. nih.gov Many potent CETP inhibitors feature fluorinated moieties, which contribute to their binding affinity and pharmacokinetic properties. najah.edu

While a direct synthesis of known CETP inhibitors from 1,1,1-Trifluoro-3-phenylpropan-2-amine is not explicitly documented, its structure as a fluoroamine intermediate makes it a highly relevant precursor. For instance, N,N-disubstituted amine derivatives have been designed as CETP inhibitors, with trifluoromethyl groups on a benzene (B151609) ring proving beneficial for activity. nih.gov Furthermore, triphenylethanamine series of CETP inhibitors have been developed from chiral amine intermediates. nih.gov Given these precedents, 1,1,1-Trifluoro-3-phenylpropan-2-amine could serve as a valuable starting material for the synthesis of novel CETP inhibitors, where the trifluoromethyl group can be strategically positioned to interact with the target protein.

Applications in the Synthesis of Novel Calcium Channel Modulators

While direct synthesis of calcium channel modulators using 1,1,1-Trifluoro-3-phenylpropan-2-amine is not extensively documented in publicly available research, its structural features suggest a strong potential for its use in creating novel modulators, particularly those based on the dihydropyrimidine (B8664642) (DHPM) scaffold. Dihydropyrimidine derivatives are recognized as aza-analogs of dihydropyridines, a well-established class of cardiovascular agents, and have been investigated as potent calcium channel blockers. derpharmachemica.comnih.gov

The synthesis of DHPMs often involves a multi-component reaction, such as the Biginelli reaction, which combines an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative. derpharmachemica.com The introduction of chirality is a critical factor in the efficacy of many calcium channel blockers. nih.gov Given that 1,1,1-Trifluoro-3-phenylpropan-2-amine is a chiral amine, it can be envisioned as a key starting material for the synthesis of chiral β-amino acid derivatives, which are valuable intermediates in the synthesis of more complex and stereospecific molecules. myskinrecipes.com

The trifluoromethyl group in 1,1,1-Trifluoro-3-phenylpropan-2-amine can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. This group is known to enhance metabolic stability and lipophilicity, which are crucial for drug design. myskinrecipes.com By incorporating this fluorinated amine into the structure of a potential calcium channel modulator, medicinal chemists can aim to develop new therapeutic agents with improved profiles for treating conditions such as hypertension, angina, and arrhythmia. derpharmachemica.com The general synthetic strategies for dihydropyrimidine-based calcium channel blockers provide a framework for how 1,1,1-Trifluoro-3-phenylpropan-2-amine could be utilized as a precursor to introduce both chirality and the beneficial effects of fluorination.

Table 1: Potential Roles of 1,1,1-Trifluoro-3-phenylpropan-2-amine in Calcium Channel Modulator Synthesis

| Feature of 1,1,1-Trifluoro-3-phenylpropan-2-amine | Potential Contribution to Calcium Channel Modulators | Relevant Synthetic Concepts |

| Chiral Center | Introduction of stereospecificity, potentially leading to higher efficacy and reduced side effects. | Asymmetric synthesis, use of chiral building blocks. myskinrecipes.comnih.gov |

| Trifluoromethyl Group | Enhanced metabolic stability and increased lipophilicity, improving drug-like properties. | Fluorine in medicinal chemistry. myskinrecipes.com |

| Phenylpropan-2-amine Backbone | Can be modified to form key structural motifs, such as β-amino acids, for incorporation into larger molecules. | Synthesis of dihydropyrimidine derivatives. derpharmachemica.comnih.gov |

Utility in Radiopharmaceutical Precursor Research (e.g., PET Tracers)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). nih.govnih.gov The development of novel ¹⁸F-labeled radiotracers is a dynamic area of research, particularly for imaging neuroreceptors and tumors. nih.govnih.gov

The development of PET tracers often involves the synthesis of precursors that can be efficiently and rapidly radiolabeled in the final step. chempep.com The synthesis of fluorinated precursors is a common strategy in the development of ¹⁸F-PET probes. chempep.com The trifluoromethyl group in 1,1,1-Trifluoro-3-phenylpropan-2-amine can contribute to the metabolic stability of the resulting radiotracer, which is a desirable characteristic to ensure that the tracer reaches its target in the body before significant degradation occurs. nih.gov Furthermore, fluorinated analogs of biologically active molecules, such as amino acids, are actively being investigated as potential PET probes for tumor imaging. nih.govresearchgate.net The phenylpropanamine structure is a common motif in many neurologically active compounds, suggesting that radiolabeled derivatives could be targeted to neuroreceptors. nih.govnih.gov

Table 2: Potential of 1,1,1-Trifluoro-3-phenylpropan-2-amine in PET Tracer Precursor Research

| Property | Relevance to PET Tracer Development |

| Presence of a Trifluoromethyl Group | Can enhance metabolic stability of the final tracer. nih.gov |

| Phenylpropanamine Scaffold | A common structural element in neuroactive compounds, suggesting potential for targeting neuroreceptors. nih.govnih.gov |

| Potential for Modification | The molecule can be chemically modified to introduce a suitable leaving group for ¹⁸F-radiolabeling. |

Contributions to Performance Material Research

The incorporation of fluorine into polymers is a well-established strategy to enhance their properties for high-performance applications. The introduction of trifluoromethyl (-CF₃) groups into polymer backbones, such as those of polyamides and polyimides, can lead to significant improvements in thermal stability, mechanical strength, and dielectric properties. mdpi.comrsc.orgmdpi.comresearchgate.net While there are no specific reports detailing the use of 1,1,1-Trifluoro-3-phenylpropan-2-amine in the synthesis of performance materials, its structure as a trifluoromethyl-containing amine suggests its potential as a valuable monomer or modifying agent.

Aromatic polyamides and polyimides are known for their excellent thermal and mechanical properties. issp.ac.ru However, their processability can be limited due to poor solubility. The incorporation of bulky trifluoromethyl groups can disrupt polymer chain packing, leading to increased solubility without compromising thermal stability. researchgate.net This allows for easier processing of these high-performance materials.

Furthermore, the low polarizability of the C-F bond contributes to a lower dielectric constant and dielectric loss in the resulting polymers. mdpi.comrsc.org This is a highly desirable characteristic for materials used in microelectronics and high-frequency applications. The trifluoromethyl group can also impart hydrophobicity to the polymer surface.

Based on these principles, 1,1,1-Trifluoro-3-phenylpropan-2-amine could potentially be used as a comonomer in the synthesis of specialty polyamides or as a curing agent for epoxy resins. Its incorporation would be expected to enhance the thermal stability, improve solubility for better processing, and lower the dielectric constant of the final material.

Table 3: Expected Impact of Incorporating 1,1,1-Trifluoro-3-phenylpropan-2-amine into Polymers

| Property | Expected Enhancement | Rationale |

| Thermal Stability | Increased | High bond energy of the C-F bond. mdpi.com |

| Solubility | Improved | Bulky -CF₃ group disrupts chain packing. researchgate.net |

| Dielectric Constant | Lowered | Low polarizability of the C-F bond. mdpi.comrsc.org |

| Mechanical Strength | Potentially Enhanced | Rigid aromatic and trifluoromethyl groups can reinforce the polymer structure. mdpi.com |

| Hydrophobicity | Increased | Presence of fluorinated groups. |

Mechanistic Investigations and Computational Studies on 1,1,1 Trifluoro 3 Phenylpropan 2 Amine Chemistry

Elucidation of Reaction Mechanisms in the Synthesis of Fluorinated Amines

Understanding the intricate pathways of chemical reactions is fundamental to developing efficient and selective synthetic methods. For fluorinated amines, this involves studying the influence of catalysts and characterizing the fleeting intermediates and high-energy transition states that dictate the course of the reaction.

Role of Catalysts and Co-catalysts in Stereocontrol

The creation of a specific stereoisomer of a chiral molecule like 1,1,1-Trifluoro-3-phenylpropan-2-amine (B150407) requires precise control over the reaction, a feat often accomplished through catalysis. acs.org A variety of catalytic systems, including transition metals, organocatalysts, and enzymes, have been developed to achieve high levels of stereocontrol in the synthesis of α-trifluoromethyl amines. acs.orgnih.govbrandeis.edu

Common strategies often involve the asymmetric reduction or nucleophilic addition to trifluoromethyl imines, which are key precursors to the target amines. nih.govnih.gov Palladium-based catalysts, for example, have proven effective in the enantioselective hydrogenation of fluoroalkyl ketimines. acs.org Similarly, chiral organic catalysts, such as modified cinchona alkaloids, have enabled highly enantioselective isomerization of trifluoromethyl imines to access a broad range of chiral amines. nih.govbrandeis.edu These catalysts function by creating a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

The choice of catalyst, ligand, and any co-catalysts is critical. For instance, in nickel-catalyzed fluorinations, additives like 2,6-lutidine and triethylsilyl triflate are essential. It is proposed that the lutidine promotes the formation of the reactive enolate, while the silyl (B83357) triflate helps generate a more reactive dicationic nickel complex. acs.org Biocatalysis, using engineered enzymes like cytochrome c552, offers another powerful approach, facilitating asymmetric N-H carbene insertion reactions to produce chiral α-trifluoromethyl amino esters with high yield and enantioselectivity. rochester.edu

| Catalyst System | Reaction Type | Key Features | Achieved Selectivity (ee) |

|---|---|---|---|

| Pd-complex with chloromethoxy-BIPHEP ligand | Asymmetric Hydrogenation of Ketimines | Effective for aryl ketimines. acs.org | High |

| Ni(ClO4)2 with DBFOX-Ph ligand | Enantioselective Fluorination of β-ketoesters | Forms a rigid chiral environment around an octahedral nickel intermediate. acs.org | Up to 99% |

| Modified Cinchona Alkaloid (DHQ-7f) | Asymmetric Isomerization of Imines | Effective for both aryl and alkyl trifluoromethyl imines via proton transfer. nih.gov | Up to 68% |

| Engineered Cytochrome c552 | Biocatalytic N-H Carbene Insertion | Enables reactions with no direct chemocatalytic counterpart. rochester.edu | Up to 99% |

Characterization of Intermediates and Transition States in Enantioselective Pathways

The stereochemical outcome of a reaction is determined at the transition state—the highest energy point on the reaction pathway. Characterizing these transient species and the intermediates leading to them is crucial for understanding and optimizing stereoselectivity. This is often achieved through a combination of experimental techniques and computational modeling. nih.govresearchgate.net

In metal-catalyzed fluorinations, for example, an octahedral nickel complex has been proposed as the key intermediate, where the substrate and chiral ligand are both coordinated to the metal center. This rigid structure dictates the direction from which the fluorinating agent can attack, thus controlling the stereochemistry. acs.org DFT (Density Functional Theory) calculations are frequently employed to model these transition states. researchgate.netnih.gov For instance, computational studies on organocatalytic fluorination have suggested that the enantiodetermining step is the intramolecular transfer of a fluorine atom to an enamine intermediate. The preferred chair conformation of a seven-membered ring in the transition state was identified as a key factor for enantiocontrol. nih.gov

Combined experimental and computational approaches have been used to determine that the C-F bond-forming step can be the rate-determining step in the catalytic cycle and can occur through novel mechanisms, such as a disilver-assisted metathesis process. researchgate.net

Understanding Factors Governing Stereoselectivity and Regioselectivity in Reactions Involving Fluorinated Amines

Achieving high selectivity—producing the desired stereoisomer at the desired position—is a primary goal in synthetic chemistry. In the synthesis of fluorinated amines, this is governed by a complex interplay of steric and electronic factors related to the substrate, reagents, and reaction conditions.

Analysis of Factors Influencing Enantiomeric Excess and Diastereomeric Ratios

The enantiomeric excess (ee) and diastereomeric ratio (dr) are measures of the success of a stereoselective reaction. libretexts.org Several key factors have been identified that influence these outcomes in the synthesis of fluorinated amines.

Substrate Structure: The steric and electronic properties of the starting material are paramount. For reactions involving trifluoromethyl imines, the geometry of the imine (E or Z isomer) can be critical, as each may lead to the opposite product enantiomer. nih.gov The presence of bulky groups on the substrate can create steric hindrance that favors one approach of the reagent over another, a principle used to explain the diastereoselectivity in the fluorination of enesulfamates. nih.gov

Catalyst/Reagent Choice: As discussed in section 5.1.1, the chiral catalyst or reagent creates a specific three-dimensional environment that directs the reaction. The electronic nature of substituents on the catalyst can have a dramatic effect; for instance, changing a bromine atom to a chlorine atom on a cinchona alkaloid catalyst was found to enhance both activity and enantioselectivity. nih.gov

Reaction Conditions: The solvent, temperature, and presence of additives can significantly impact selectivity. acs.org For example, in the asymmetric fluorination of oxindoles using a palladium catalyst, changing the solvent was key to achieving high enantioselectivity. nih.gov

Noncovalent Interactions: Subtle forces like hydrogen bonding and CH-π interactions can play a decisive role in stabilizing one transition state over another. acs.org Computational modeling has been instrumental in identifying these interactions as key features that lead to the major enantiomer in certain catalytic reactions. acs.org The model for the fluorination of enesulfamates, for instance, invokes the relief of A(1,3) strain (allylic strain) to rationalize the observed diastereoselectivity. nih.gov

| Factor | Influence on Stereoselectivity | Example |

|---|---|---|

| Imine Stereoisomer (E/Z) | Can lead to opposite enantiomers of the amine product. nih.gov | Catalytic reduction of trifluoromethyl ketimines. nih.gov |

| Catalyst Substituents | Electronic and steric properties of the catalyst ligand fine-tune the chiral pocket. | Switching from a 2'-Br to a 2'-Cl substituent on a cinchona alkaloid catalyst improved ee. nih.gov |

| Solvent | Can affect catalyst solubility, stability, and the energy of transition states. | Changing the solvent to ClCH2CH2Cl/MeOH improved ee in the fluorination of unsubstituted oxindoles. nih.gov |

| Steric Hindrance (A1,3 Strain) | Relief of strain in the transition state can direct the stereochemical outcome. nih.gov | Observed syn-selectivity in the electrophilic fluorination of enesulfamates. nih.gov |

| Noncovalent Interactions | Can selectively stabilize the transition state leading to the major product. acs.org | CH···O and CH−π interactions identified via DFT calculations in an enantioselective Petasis borono–Mannich reaction. acs.org |

Theoretical Approaches to Reaction Dynamics and Molecular Interactions in Fluoroamine Chemistry

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and understanding the origins of selectivity in organic synthesis. researchgate.net For fluoroamine chemistry, theoretical approaches, particularly DFT, provide insights that are often inaccessible through experiments alone. nih.govmdpi.com

DFT calculations allow chemists to map out the entire energy landscape of a reaction. This includes calculating the energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov By comparing the activation energies for different possible pathways, researchers can predict which products are most likely to form. For example, a combined experimental and computational DFT study determined the reaction mechanism for the addition of fluoroarenes to Mg-Mg bonds to be a concerted SNAr-like pathway. nih.gov The calculations not only matched experimental activation energies but also explained the observed regioselectivity by identifying stabilizing Mg···Fortho interactions in the transition state. nih.gov

These theoretical methods are also used to visualize the three-dimensional structures of transition states, revealing the specific molecular interactions that control stereoselectivity. acs.org DFT modeling can uncover subtle, non-conventional interactions, such as CH···O hydrogen bonds, that selectively stabilize the transition state leading to the major enantiomer. acs.org Furthermore, computational studies can rationalize the impact of fluorine substitution on molecular properties and reactivity. researchgate.net By providing a detailed picture of reaction dynamics and molecular interactions, computational chemistry guides the design of more efficient and selective catalysts and reactions for the synthesis of complex molecules like 1,1,1-Trifluoro-3-phenylpropan-2-amine. researchgate.net

Analytical Methodologies for the Characterization of 1,1,1 Trifluoro 3 Phenylpropan 2 Amine and Its Research Products

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to verifying the covalent structure of 1,1,1-Trifluoro-3-phenylpropan-2-amine (B150407) by probing the magnetic and electronic environments of its atoms.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the unique trifluoromethyl group.

¹H NMR: Proton NMR confirms the number and connectivity of hydrogen atoms. For 1,1,1-Trifluoro-3-phenylpropan-2-amine, the spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the two diastereotopic protons of the methylene (B1212753) group (CH₂), and the single proton of the methine group (CH) adjacent to both the amine and the trifluoromethyl-bearing carbon. The integration of these signals corresponds to the number of protons in each environment (5H, 2H, and 1H, respectively). Spin-spin coupling patterns provide further structural information; for instance, the methine proton will appear as a multiplet due to coupling with the adjacent methylene protons and the trifluoromethyl group.

¹³C NMR: Carbon NMR spectroscopy identifies all unique carbon environments within the molecule. The spectrum would display signals for the carbons of the phenyl ring, the methylene carbon, the methine carbon, and the carbon of the trifluoromethyl group. The carbon of the CF₃ group is readily identifiable by its characteristic quartet splitting pattern resulting from one-bond coupling to the three fluorine atoms.

¹⁹F NMR: As fluorine has a 100% abundant spin-½ nucleus (¹⁹F), ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds. scilit.com It provides direct information about the electronic environment of the trifluoromethyl group. scilit.com For 1,1,1-Trifluoro-3-phenylpropan-2-amine, the ¹⁹F NMR spectrum is expected to show a single signal, typically a doublet, due to coupling with the single proton on the adjacent methine carbon. The chemical shift of this signal is characteristic of a CF₃ group attached to a saturated carbon.

The following table summarizes the typical NMR data expected for 1,1,1-Trifluoro-3-phenylpropan-2-amine, based on analyses of structurally similar compounds.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

| ¹H | Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | - |

| ¹H | Methine (CH-N) | 3.50 - 3.80 | Multiplet | J(H,H), J(H,F) |

| ¹H | Methylene (CH₂) | 2.80 - 3.10 | Multiplet | J(H,H) |

| ¹³C | Phenyl (Ar-C) | 126 - 138 | Multiple signals | - |

| ¹³C | Trifluoromethyl (CF₃) | ~127 | Quartet | ¹J(C,F) ≈ 280 |

| ¹³C | Methine (C-N) | 55 - 60 | Doublet of Quartets | ²J(C,F), ¹J(C,H) |

| ¹³C | Methylene (CH₂) | ~40 | Singlet | - |

| ¹⁹F | Trifluoromethyl (CF₃) | -70 to -75 | Doublet | ³J(F,H) ≈ 8 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for separating 1,1,1-Trifluoro-3-phenylpropan-2-amine from impurities and for resolving its two enantiomers, which is critical for its use as a chiral building block. nih.gov

HPLC is a primary method for assessing the purity of the compound. For determining enantiomeric excess (e.e.), chiral HPLC is the industry standard. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times. Common CSPs for separating chiral amines include those based on cyclodextrins, cyclofructans, or polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates). nih.govnih.gov The mobile phase often consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, sometimes with additives like trifluoroacetic acid and triethylamine (B128534) to improve peak shape and resolution. cymitquimica.com

Below is a representative table of a chiral HPLC method for the analysis of a chiral amine like 1,1,1-Trifluoro-3-phenylpropan-2-amine.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., CHIRALPAK® series) |

| Mobile Phase | Hexane / Ethanol / Trifluoroacetic Acid / Triethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | Baseline separation of the (R)- and (S)-enantiomers |

GC is also used for purity assessment, particularly for volatile impurities. To determine enantiomeric excess by GC, the amine must first be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, a chiral GC column can be used to directly separate the enantiomers. The choice between HPLC and GC often depends on the volatility and thermal stability of the compound and its derivatives.

Mass Spectrometry for Molecular Characterization and Mechanistic Insights

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of 1,1,1-Trifluoro-3-phenylpropan-2-amine. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₉H₁₀F₃N. The monoisotopic mass of this compound is 189.0765 Da. nih.gov

When coupled with techniques like GC (GC-MS) or LC (LC-MS), it also aids in identifying impurities and reaction byproducts. The fragmentation pattern observed in the mass spectrum provides structural information. Key expected fragments for this molecule would arise from the cleavage of the bond between the methine and methylene carbons (benzylic cleavage) or the loss of the trifluoromethyl group.

The table below shows predicted mass-to-charge ratios (m/z) for common adducts in electrospray ionization (ESI) mass spectrometry.

| Adduct / Fragment | Formula | Expected m/z |

| Molecular Ion [M]⁺ | [C₉H₁₀F₃N]⁺ | 189.076 |

| Protonated Molecule [M+H]⁺ | [C₉H₁₁F₃N]⁺ | 190.084 |

| Sodium Adduct [M+Na]⁺ | [C₉H₁₀F₃NNa]⁺ | 212.066 |

| Key Fragment | [C₈H₉N]⁺ | 120.081 |

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can elucidate the structure and connectivity of a molecule, X-ray crystallography is the definitive method for determining its three-dimensional structure and, crucially, the absolute configuration of its stereocenter(s). This technique requires the compound to be in a crystalline form. For amines, which are often oils at room temperature, crystallization is typically achieved by forming a salt with a chiral acid (like tartaric acid or mandelic acid) or an achiral acid (like hydrochloric acid).

The analysis of the diffraction pattern produced when X-rays pass through the single crystal allows for the precise mapping of atomic positions in space. This provides unambiguous proof of the relative and absolute stereochemistry (R or S configuration), which is essential for applications in asymmetric synthesis and pharmaceutical development. nih.gov

The table below lists the type of data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Z Value | The number of molecules per unit cell. |

| Final R-indices | A measure of the agreement between the calculated and observed diffraction data. |

| Absolute Configuration | Confirmed by parameters such as the Flack parameter. |

Future Directions and Research Perspectives in 1,1,1 Trifluoro 3 Phenylpropan 2 Amine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The demand for enantiomerically pure 1,1,1-Trifluoro-3-phenylpropan-2-amine (B150407) necessitates the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation and energy consumption. Future research is increasingly directed towards catalytic and more environmentally benign approaches.

Biocatalysis: One of the most promising avenues is the use of enzymes to catalyze the asymmetric synthesis of chiral amines. Transaminases, for instance, can facilitate the stereoselective amination of corresponding ketones, offering a direct and highly enantioselective route to the desired amine. The advantages of biocatalysis include mild reaction conditions, high selectivity, and the use of water as a solvent, all of which contribute to a more sustainable process. Research in this area will likely focus on enzyme discovery and engineering to identify or create enzymes with tailored substrate specificity and enhanced stability for industrial applications.

Catalytic Hydrogenation: Asymmetric hydrogenation of prochiral enamines or imines represents another powerful strategy. The development of novel chiral catalysts, particularly those based on abundant and non-toxic metals, is a key research objective. The efficiency of these catalysts, in terms of turnover number and enantioselectivity, will be crucial for their industrial viability.

Flow Chemistry: The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and process optimization. The development of robust and scalable flow processes for the synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-amine could significantly enhance production efficiency and reduce the environmental footprint.

| Synthetic Strategy | Key Advantages | Research Focus |

| Biocatalysis | High enantioselectivity, mild conditions, use of water as solvent, reduced waste. | Enzyme discovery, protein engineering for enhanced stability and substrate scope. |

| Asymmetric Catalysis | High efficiency and enantioselectivity, potential for large-scale production. | Development of novel, sustainable catalysts; optimization of reaction conditions. |

| Flow Chemistry | Improved safety and control, enhanced efficiency, potential for automation. | Development of robust and scalable continuous flow processes. |

Exploration of Novel Reactivity Patterns for Derivatization